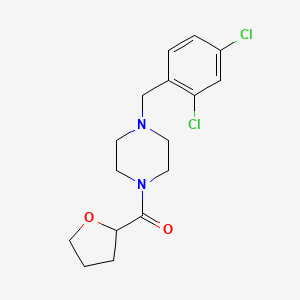

![molecular formula C19H28N4O4S B4585775 methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)

methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate

Overview

Description

This compound belongs to a class of organic compounds characterized by complex molecular structures with potential applications in various fields, including organic chemistry and materials science. Its detailed structural and chemical properties are essential for understanding its potential uses and interactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with simpler precursors and utilizing reagents like dimethylaminopropenoate and various cyclohexanediones. These processes typically yield a range of derivatives, highlighting the versatility and adaptability of these synthesis methods (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).

Molecular Structure Analysis

Molecular structures of similar compounds are often determined using crystallography and other spectroscopic methods. Intramolecular hydrogen bonding and planar ring structures are common features, contributing to the stability and reactivity of these molecules (Wu, Zhu, Li, Li, Ren, Li, & Yang, 2005).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions, including rearrangements, cycloadditions, and transformations involving different nucleophiles and electrophiles. These reactions can lead to a wide range of heterocyclic systems, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Strah, Svete, & Stanovnik, 1996).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are determined using techniques like X-ray crystallography. These properties are crucial for understanding the compound's behavior in different environments and potential applications in material science (Minga, 2005).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and tautomerism, are influenced by the compound's molecular structure. Studies often focus on understanding how different substituents and structural modifications affect these properties, providing insights into potential applications and reactivity patterns (Pyrih et al., 2023).

Scientific Research Applications

Synthesis and Structural Analysis

One Pot Synthesis of Tetrasubstituted Thiophenes

A study presents a simple, efficient, and economical synthesis method for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates via the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates. This demonstrates the potential for creating structurally complex thiophenes relevant to medicinal chemistry and materials science (S. Sahu et al., 2015).

Amide Acetals in the Synthesis of Pyridothienopyrimidines

The influence of substituents on the synthesis of pyridothienopyrimidines from methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates has been explored. This work illustrates the versatility of thiophene derivatives in constructing complex heterocyclic systems, potentially applicable in drug discovery (M. I. Medvedeva et al., 2010).

Structural Study of 1,2,4-Triazole Derivatives

A detailed structural analysis of 1,2,4-triazole derivatives showcases the importance of understanding molecular conformations for the development of new compounds with potential applications in various fields, including pharmaceuticals and material science (Mirian Artime et al., 2018).

Synthesis of N-Confused Porphyrin Derivatives

Research into the synthesis of N-confused porphyrin derivatives with substituted positions suggests avenues for creating novel compounds with unique electronic and photophysical properties, relevant for catalysis, photodynamic therapy, and molecular electronics (Xiaofang Li et al., 2011).

properties

IUPAC Name |

methyl 2-[[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetyl]amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4S/c1-12-15(19(26)27-4)17(28-16(12)18(25)21(2)3)20-14(24)11-22-8-9-23-7-5-6-13(23)10-22/h13H,5-11H2,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABHZRMACQNXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN3CCCC3C2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(dimethylcarbamoyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)

![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)

![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)

![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)